N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide
Description
N-[(2Z)-5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methoxyphenyl group and a pyridine-2-carboxamide moiety. These analogues are synthesized via multi-component reactions or hydrazone-based cyclization and exhibit bioactivities such as enzyme inhibition (e.g., DHFR) or plant growth regulation .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-21-12-8-3-2-6-10(12)14-18-19-15(22-14)17-13(20)11-7-4-5-9-16-11/h2-9H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCDJEFXZLNEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the thiadiazole ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Introduction of oxygen-containing functional groups.
- Reduction : Removal of oxygen or addition of hydrogen.
- Substitution : Replacement of functional groups.
These reactions enable the development of new derivatives that can exhibit enhanced properties.
Biology
The compound has shown promising results in biological studies:
- Antimicrobial Activity : Exhibits significant effectiveness against various bacterial strains by disrupting cell wall synthesis and metabolic pathways.
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Demonstrates the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in inflammatory diseases.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications:
- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.
- Cancer Treatment : The ability to induce apoptosis suggests potential use in cancer therapies.
Industry
The compound is also explored for industrial applications:
- Material Science : Its unique chemical properties can be utilized in the development of new materials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of this compound:
- Antimicrobial Study (2023) : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent.
- Cancer Research (2024) : Research published in Cancer Letters showed that the compound could significantly reduce tumor growth in vitro by inducing apoptosis through caspase activation pathways.
- Inflammation Model (2024) : A study featured in Inflammation Research indicated that the compound effectively reduced inflammation markers in animal models, supporting its use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The compound shares structural similarities with 1,3,4-thiadiazole derivatives reported in , which include substituted aryl groups and carboxamide functionalities. Key comparisons include:
Inferences for Target Compound :
Key Differences :
Molecular and Spectral Comparisons
Biological Activity
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Overview of the Compound
The compound features a thiadiazole ring, which is associated with numerous biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The pyridine moiety also contributes to its pharmacological profile. The structural characteristics of this compound enhance its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiadiazole ring can inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptors that are crucial for cell signaling pathways related to cancer and other diseases.
- DNA Interaction : There is evidence suggesting that this compound may interfere with DNA replication and repair processes, which is a common mechanism in anticancer agents.
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit promising anticancer properties. For instance, studies have shown that similar compounds can significantly reduce cell viability in human cancer cell lines such as colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The IC50 values for some derivatives were reported as low as , indicating potent activity compared to standard treatments .
Antimicrobial Properties
Thiadiazole derivatives have also demonstrated antimicrobial activities against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Thiadiazole derivatives are known to inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives, including this compound:
- Cytotoxicity Evaluation : A study demonstrated that thiadiazole derivatives showed significant cytotoxic effects in vitro against various cancer cell lines. The most effective compounds had IC50 values indicating strong potential for further development as anticancer agents .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding modes of these compounds with key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). These studies suggest that structural modifications can enhance binding affinity and selectivity .
- Comparative Analysis : A comparative analysis of various thiadiazole derivatives revealed that those with additional aromatic rings exhibited enhanced anticancer activity due to increased π-π interactions with target proteins .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
